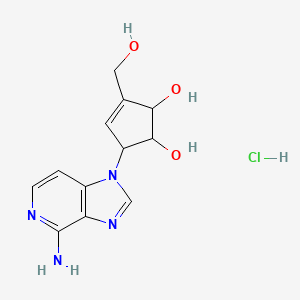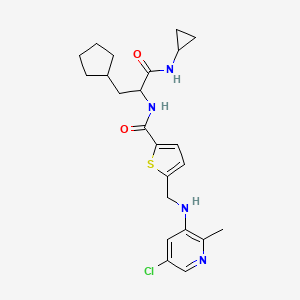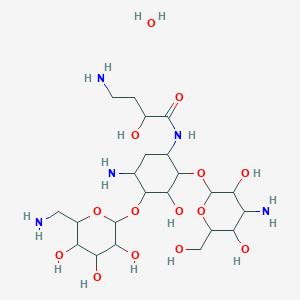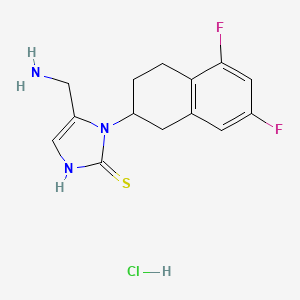
(R)-Nepicastat hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Nepicastat hydrochloride is a selective inhibitor of dopamine beta-hydroxylase, an enzyme that converts dopamine to norepinephrine. This compound has garnered significant interest due to its potential therapeutic applications in treating conditions such as heart failure, post-traumatic stress disorder, and cocaine dependence.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Nepicastat hydrochloride typically involves multiple steps, starting from commercially available starting materials
Industrial Production Methods: Industrial production of ®-Nepicastat hydrochloride involves optimizing the synthetic route for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and scalable purification techniques. The process is designed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-Nepicastat hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
®-Nepicastat hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of dopamine beta-hydroxylase and its effects on neurotransmitter levels.
Biology: The compound is employed in research to understand the role of norepinephrine in various physiological and pathological processes.
Medicine: ®-Nepicastat hydrochloride is being investigated for its potential therapeutic effects in treating heart failure, post-traumatic stress disorder, and cocaine dependence.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
®-Nepicastat hydrochloride exerts its effects by selectively inhibiting dopamine beta-hydroxylase, an enzyme responsible for converting dopamine to norepinephrine. By inhibiting this enzyme, the compound reduces the levels of norepinephrine, which can have various therapeutic effects. The molecular targets include the active site of dopamine beta-hydroxylase, and the pathways involved are related to the biosynthesis of catecholamines.
Comparison with Similar Compounds
Disulfiram: Another dopamine beta-hydroxylase inhibitor, but with a different mechanism and broader range of effects.
Etamicastat: A selective dopamine beta-hydroxylase inhibitor with similar therapeutic applications.
Fusaric Acid: An inhibitor of dopamine beta-hydroxylase, but less selective compared to ®-Nepicastat hydrochloride.
Uniqueness: ®-Nepicastat hydrochloride is unique due to its high selectivity for dopamine beta-hydroxylase and its potential therapeutic applications in specific conditions such as heart failure and post-traumatic stress disorder. Its selectivity and potency make it a valuable tool in both research and clinical settings.
Properties
IUPAC Name |
4-(aminomethyl)-3-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2-thione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPDUAJWNBEVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1-fluoro-4-methylcyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050743.png)
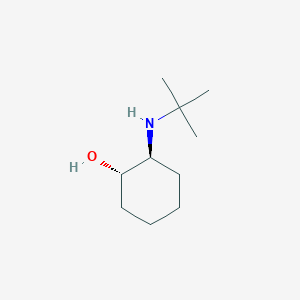
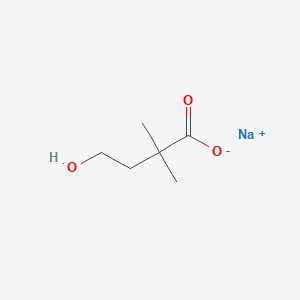
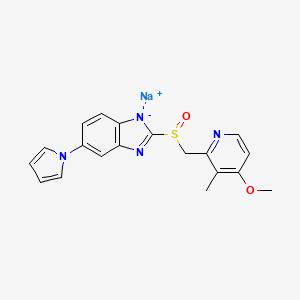
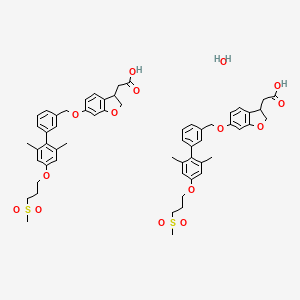
![benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate](/img/structure/B8050788.png)
![[6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B8050790.png)
![3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B8050793.png)
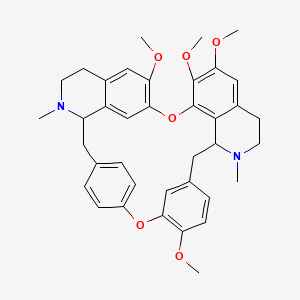
![1-methyl-16-azatetracyclo[7.6.1.0(2),?.0(1)?,(1)?]hexadeca-2(7),3,5,10(15),11,13-hexaene; butenedioic acid](/img/structure/B8050810.png)
